

Decoding the Certificate of Analysis: A Comparative Guide to Commercial Fmoc-D-Methionine

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Compound of Interest

Compound Name:	((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
Cat. No.:	B557640

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For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to achieving reliable and reproducible results. In solid-phase peptide synthesis (SPPS), the purity of Fmoc-amino acids directly impacts the success of synthesizing the target peptide. This guide provides a comprehensive comparison for interpreting the Certificate of Analysis (CoA) of commercially sourced Fmoc-D-methionine, a critical building block in the synthesis of various peptides. We will delve into the key analytical parameters, compare typical specifications from different suppliers, and provide the experimental context to understand the data.

Understanding the Key Quality Attributes

A Certificate of Analysis for Fmoc-D-methionine typically presents data on several key quality attributes. While the format may vary between suppliers, the core information should allow the end-user to assess the suitability of the material for their specific application. Below is a summary of common parameters found on a CoA.

Parameter	Typical Specification	Method	Significance
Appearance	White to off-white powder	Visual	A simple but important initial check for gross contamination or degradation.
Identity (¹ H NMR)	Conforms to structure	¹ H NMR Spectroscopy	Confirms the chemical structure of the Fmoc-D-methionine molecule.
Purity (HPLC)	≥98.0%	High-Performance Liquid Chromatography (HPLC)	Quantifies the amount of Fmoc-D-methionine relative to impurities. [1]
Enantiomeric Purity	≥99.5% D-isomer	Chiral HPLC	Ensures the correct stereochemistry, which is crucial for biological activity. [2]
Optical Rotation	+28° ± 2° (c=1 in DMF)	Polarimetry	A measure of the enantiomeric purity. [1] [2]
Mass Spectrometry	Conforms to expected molecular weight	Mass Spectrometry (MS)	Confirms the molecular weight of the compound. [3]
Melting Point	110 - 140 °C	Melting Point Apparatus	A physical property that can indicate purity. A broad melting range may suggest the presence of impurities. [1] [2]
Free Amino Acid	≤0.2%	Gas Chromatography (GC) or HPLC	Unprotected D-methionine can lead to undesired side

Acetate Content	≤0.02%	Specialized Analytical Methods	reactions during peptide synthesis.
Water Content (Karl Fischer)	≤0.5%	Karl Fischer Titration	Acetic acid can act as a capping agent, leading to truncated peptide sequences.

Water Content (Karl Fischer)	≤0.5%	Karl Fischer Titration	Water content is important for accurate weighing and can affect reaction stoichiometry.
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Comparative Analysis of Commercial Grades

While most suppliers offer high-purity Fmoc-D-methionine, there can be subtle differences in the guaranteed specifications. For critical applications, such as GMP manufacturing of therapeutic peptides, even small variations in impurity profiles can be significant.

Supplier	Purity (HPLC)	Enantiomeric Purity	Key Impurity Controls
Supplier A (Standard Grade)	≥98.5%	≥99.0%	Standard controls for related impurities.
Supplier B (High Purity Grade)	≥99.5%	≥99.8%	Specified limits for dipeptides and β -alanine derivatives.
Supplier C (Premium Grade)	≥99.8%	≥99.9%	Stringent controls on free amino acid, acetate, and residual solvents.

It is evident that for highly sensitive applications, a "Premium Grade" product with more stringent specifications on specific process-related impurities would be the preferred choice.

The seemingly minor differences in purity can have a cumulative effect on the final purity of a long peptide.

Experimental Protocols for Verification

To independently verify the quality of sourced Fmoc-D-methionine, or to troubleshoot synthesis issues, the following experimental protocols are fundamental.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates Fmoc-D-methionine from its potential impurities, allowing for quantification.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.^[4]
- Gradient: A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Sample Preparation: Dissolve a small amount of Fmoc-D-methionine in a 1:1 mixture of water and acetonitrile.

Identity Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) provides a fingerprint of the molecule's structure.

- Instrumentation: A 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
- Expected Chemical Shifts (in DMSO-d₆):
 - ~7.9 ppm (d, 2H, Fmoc)
 - ~7.7 ppm (d, 2H, Fmoc)
 - ~7.4 ppm (t, 2H, Fmoc)
 - ~7.3 ppm (t, 2H, Fmoc)
 - ~4.3 ppm (m, 3H, Fmoc CH and CH₂)
 - ~4.2 ppm (m, 1H, α -CH)
 - ~2.5 ppm (t, 2H, γ -CH₂)
 - ~2.1 ppm (s, 3H, S-CH₃)
 - ~1.9 ppm (m, 2H, β -CH₂)

Molecular Weight Verification by Mass Spectrometry (MS)

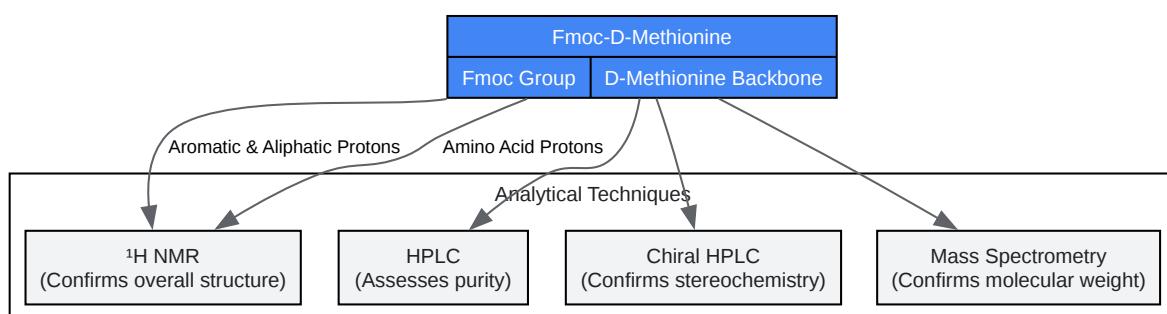
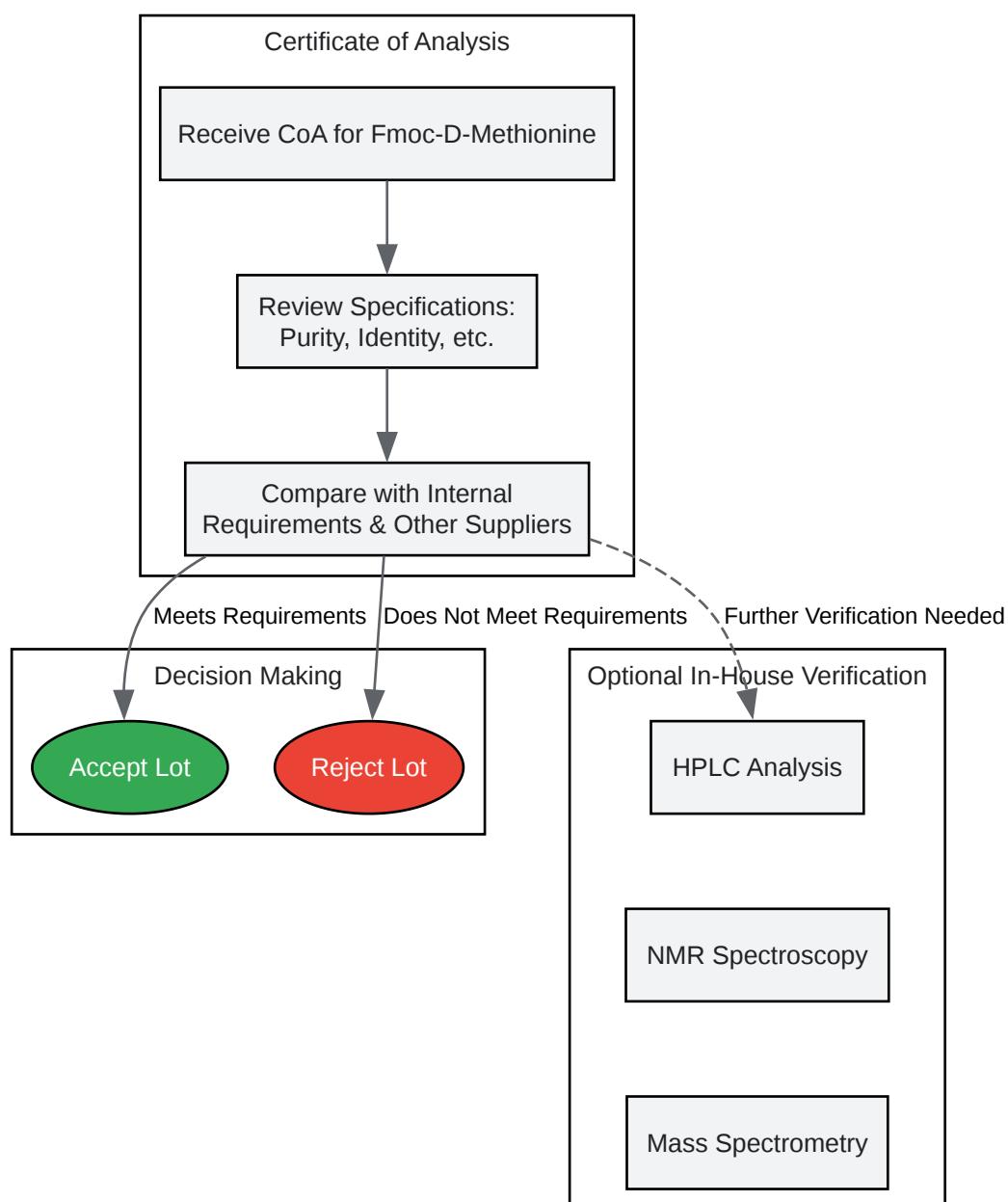
MS confirms the correct molecular weight of the compound.

- Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol.
- Procedure: Infuse the sample solution into the ESI source.

- Expected Mass: The expected monoisotopic mass for $C_{20}H_{21}NO_4S$ is 371.12 g/mol . Depending on the mode of ionization, you would expect to see ions corresponding to $[M+H]^+$ (372.13) or $[M+Na]^+$ (394.11).

Visualizing the Workflow and Logic

To better understand the process of evaluating a Certificate of Analysis and the significance of the analytical tests, the following diagrams illustrate the logical workflow and the relationship between the chemical structure and the analytical data.



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